molecular formula C7H13NO5 B1226956 Calystegine C1 CAS No. 156705-04-3

Calystegine C1

Cat. No. B1226956
CAS RN: 156705-04-3
M. Wt: 191.18 g/mol
InChI Key: GGOJRYWHKVYFQK-UHFFFAOYSA-N
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Description

Calystegine C1 is a tropane alkaloid.

Scientific Research Applications

Analysis in Agricultural Products

Calystegine C1, along with other calystegines, has been identified in various agricultural products such as tomatoes. A study by Romera-Torres et al. (2019) used gas chromatography coupled with high-resolution mass spectrometry to determine the presence of this compound in different tomato varieties. This research highlights the importance of analyzing and understanding the content of such compounds in commonly consumed vegetables.

Role in Biosynthetic Pathways

This compound is part of the broader group of nortropane alkaloids found in plants like potatoes and tomatoes. Research by Keiner et al. (2002) focused on understanding the biosynthetic pathways of these compounds in Solanum tuberosum (potato). Their work involved the molecular cloning and characterization of enzymes involved in calystegine biosynthesis, providing insight into the metabolic processes in plants.

Influence on Carbohydrate Metabolism

Calystegines, including this compound, have been studied for their impact on carbohydrate metabolism. Richter et al. (2007) investigated calystegine accumulation in genetically engineered potatoes with altered carbohydrate metabolism. Their findings suggest a link between calystegine levels and carbohydrate availability in plants.

properties

IUPAC Name

8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOJRYWHKVYFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C(C1(N2)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156705-04-3
Record name Calystegine C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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